N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide
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Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide, commonly known as "BAY 94-8862," is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has been synthesized using a unique method.
Scientific Research Applications
Environmental Science and Toxicology
Research on chlorophenols, a group related to the chlorophenoxy component of the compound, has been extensive. Chlorophenols are known for their role as precursors to dioxins in chemical processes, including waste incineration. Studies have highlighted the environmental and toxicological concerns associated with chlorophenols, including their role in the formation of dioxins, which are highly toxic environmental pollutants. These studies are crucial for understanding the environmental impact of chlorophenols and related compounds, guiding waste management and pollution control strategies (Peng et al., 2016).
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-14(2,3)12-18-19-13(22-12)17-11(20)7-21-10-5-8(15)4-9(16)6-10/h4-6H,7H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMASIDXGDRFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,5-dichlorophenoxy)acetamide |
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